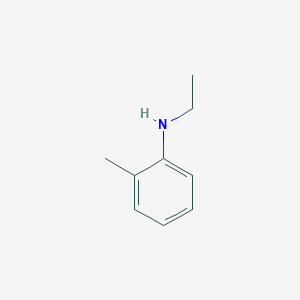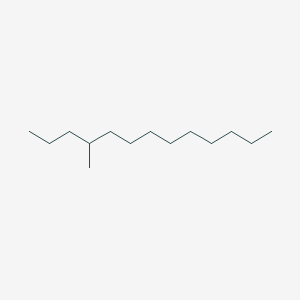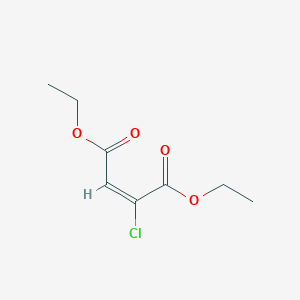
二乙基氯马来酸酯
描述
Diethyl Chloromaleate, also known as Diethyl Chloromaleate, is a useful research compound. Its molecular formula is C8H11ClO4 and its molecular weight is 206.62 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl Chloromaleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl Chloromaleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl Chloromaleate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
二乙基氯马来酸酯用于合成杂环化合物,这些化合物在制药和农用化学品的开发中至关重要。 它可以发生反应形成官能化的2,3-二氢苯并呋喃,这是一种具有潜在治疗特性的有机化合物类别 .
多米诺反应
该化合物参与K2CO3催化的多米诺反应,这些反应是在单个反应条件下发生的转化序列。 这些反应对于从更简单的分子构建复杂的分子非常有价值,例如水杨醛衍生物的迈克尔烷基化、曼尼希烷基化和羟醛烷基化 .
有机合成构建块
作为一种2-卤代-1,3-二羰基化合物,二乙基氯马来酸酯在有机合成中充当构建块。 它的反应性允许创建各种各样的有机分子,使其成为合成化学中一种通用的试剂 .
硫代和硒代丙二酸酯的形成
在元素硫或硒的存在下,二乙基氯马来酸酯反应形成二乙基硫代或硒代丙二酸酯。 这些化合物可以进一步与各种1,3-二烯反应,导致一系列具有潜在材料科学和催化应用的产品 .
激酶抑制研究
二乙基氯马来酸酯可能在激酶抑制领域找到应用,激酶抑制是药物发现的一个重要研究领域。 激酶抑制剂在治疗癌症等疾病中很重要,该化合物可能是这些抑制剂合成的前体或试剂 .
绿色化学
使用二乙基氯马来酸酯符合绿色化学的原则,旨在减少化学过程对环境的影响。 它在合成中的应用可以潜在地最大限度地减少有害溶剂的使用并促进更安全、更可持续的做法 .
作用机制
Target of Action
Diethyl Chloromaleate is a 2-halo-1,3-dicarbonyl compound . It is primarily used in organic synthesis as a diesterification reagent . The primary targets of Diethyl Chloromaleate are the compounds with which it reacts to form diesters . These compounds play a crucial role in various synthetic processes, contributing to the formation of complex organic molecules.
Mode of Action
Diethyl Chloromaleate interacts with its targets through a process known as diesterification . In this reaction, Diethyl Chloromaleate reacts with other compounds to form diesters, playing a significant role in the synthesis of various organic compounds .
Biochemical Pathways
It is known to participate in k2co3-catalyzed domino reactions (michael alkylation, mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to afford the corresponding diethyl thioxo- or selenoxomalonates .
Result of Action
The primary result of Diethyl Chloromaleate’s action is the formation of diesters . These diesters are crucial intermediates in various organic synthesis processes, leading to the production of a wide range of organic compounds .
Action Environment
Diethyl Chloromaleate is a volatile and irritating compound that is soluble in organic solvents such as alcohol and ether, but insoluble in water . It is unstable in light and air and can react with water and moisture . These environmental factors can influence the action, efficacy, and stability of Diethyl Chloromaleate. Proper storage and handling conditions, such as sealing and avoiding direct sunlight, are necessary to maintain its stability .
属性
IUPAC Name |
diethyl (E)-2-chlorobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-10-8 | |
| Record name | NSC15759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


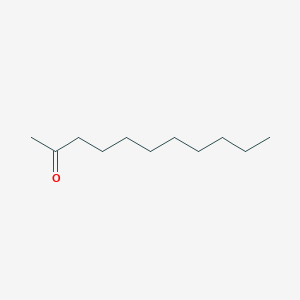
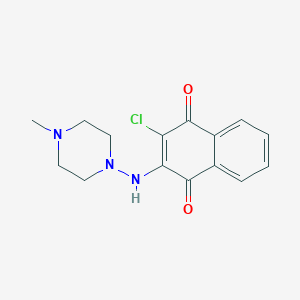
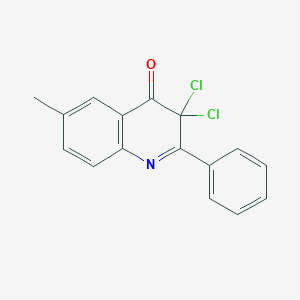

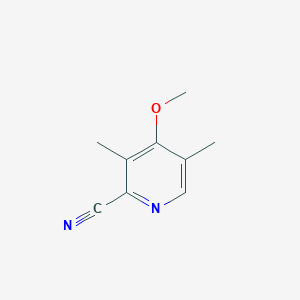

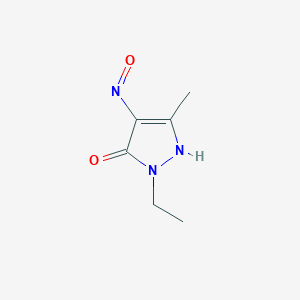
![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)
